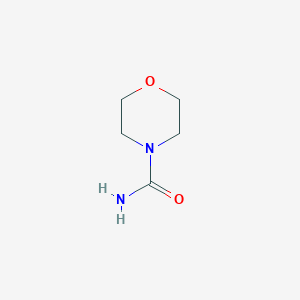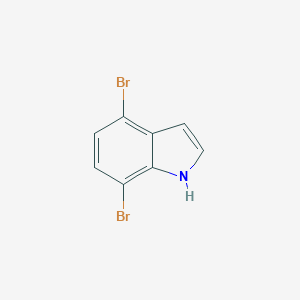
1-(3-Chloropropyl)indole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)indole-3-carboxaldehyde is a synthetic compound that belongs to the family of indole-based molecules. This compound has been widely studied for its potential applications in various scientific research fields.
Scientific Research Applications
1-(3-Chloropropyl)indole-3-carboxaldehyde has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)indole-3-carboxaldehyde is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-(3-Chloropropyl)indole-3-carboxaldehyde exhibits potent antioxidant and anti-inflammatory effects. It has been shown to protect cells from oxidative damage and reduce the production of pro-inflammatory cytokines. In vivo studies have also demonstrated the potential of this compound to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Chloropropyl)indole-3-carboxaldehyde in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying the mechanisms of oxidative stress and inflammation. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosing.
Future Directions
There are many potential future directions for the study of 1-(3-Chloropropyl)indole-3-carboxaldehyde. One promising direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the discovery of new signaling pathways involved in oxidative stress and inflammation. Additionally, the potential toxicity of this compound could be further investigated to ensure safe handling and dosing in lab experiments.
Synthesis Methods
The synthesis of 1-(3-Chloropropyl)indole-3-carboxaldehyde involves the reaction of 3-chloropropylindole with 2,4-dinitrophenylhydrazine in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain the final product. This synthesis method has been widely used and optimized for the production of high-quality 1-(3-Chloropropyl)indole-3-carboxaldehyde.
properties
CAS RN |
156237-48-8 |
|---|---|
Product Name |
1-(3-Chloropropyl)indole-3-carboxaldehyde |
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
YYPSZNRKRTUESL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C=O |
synonyms |
1-(3-Chloropropyl)indole-3-carboxaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



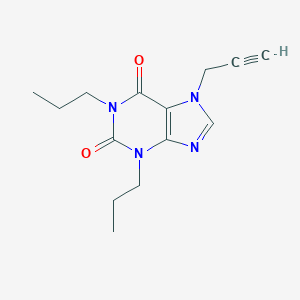
![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)
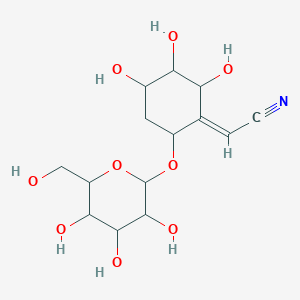
![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
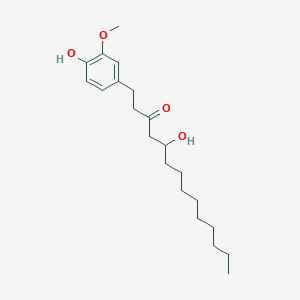
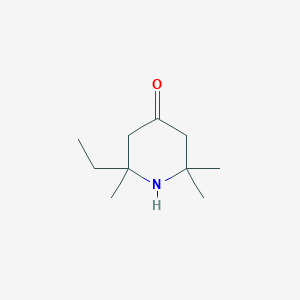
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)


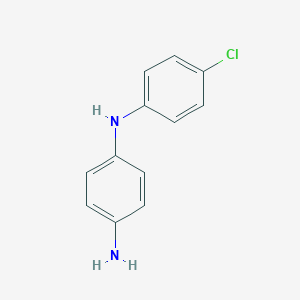
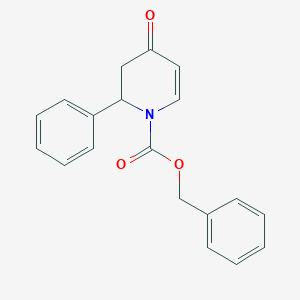
![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)
